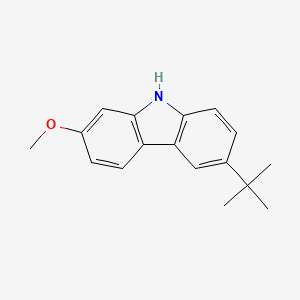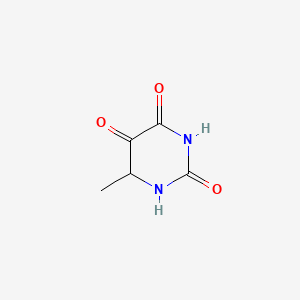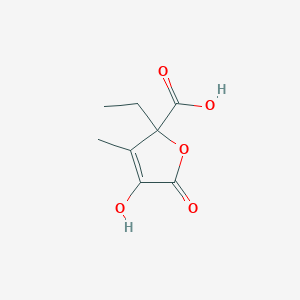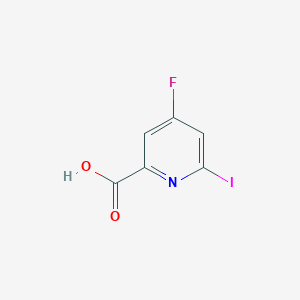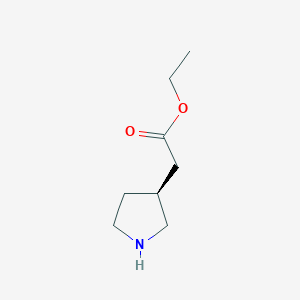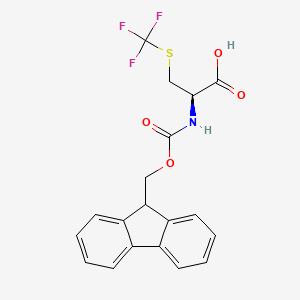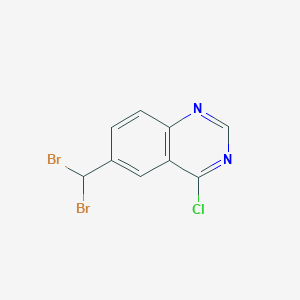
4-Chloro-6-(dibromomethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(dibromomethyl)quinazoline is a derivative of quinazoline, an aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dibromomethyl)quinazoline typically involves the introduction of chloro and dibromomethyl groups to the quinazoline core. One common method involves the reaction of 4-chloroquinazoline with dibromomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(dibromomethyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dibromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-6-(dibromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the dibromomethyl group but shares the chloro-substituted quinazoline core.
6-Dibromomethylquinazoline: Similar structure but without the chloro group.
4,6-Dichloroquinazoline: Contains two chloro groups instead of a chloro and a dibromomethyl group
Uniqueness
4-Chloro-6-(dibromomethyl)quinazoline is unique due to the presence of both chloro and dibromomethyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H5Br2ClN2 |
|---|---|
Molecular Weight |
336.41 g/mol |
IUPAC Name |
4-chloro-6-(dibromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br2ClN2/c10-8(11)5-1-2-7-6(3-5)9(12)14-4-13-7/h1-4,8H |
InChI Key |
QNLKPXGXCBGDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(Br)Br)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



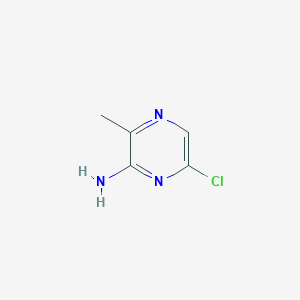
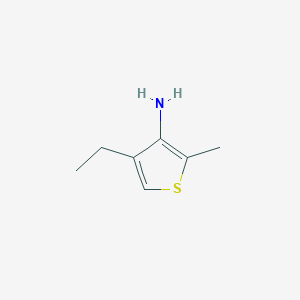
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)



